molecular formula C5H4BrN3O2 B172296 2-Amino-5-bromo-3-nitropyridine CAS No. 6945-68-2

2-Amino-5-bromo-3-nitropyridine

Cat. No. B172296
CAS RN: 6945-68-2
M. Wt: 218.01 g/mol
InChI Key: QOOCOFOGYRQPPN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 2-Pyridinamine, 5-bromo-3-nitro- . It may be used in the preparation of azaquinoxalinedione .


Synthesis Analysis

The synthesis of 2-Amino-5-bromo-3-nitropyridine involves several steps. A probable reaction mechanism involves the addition of hydrazine hydrate at the N-C 2 bond, followed by elimination of ammonia and reduction of the nitro group to amino . Another synthesis method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-bromo-3-nitropyridine is C5H4BrN3O2 . The molecular weight is 218.008 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction mechanism of 2-Amino-5-bromo-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-nitropyridine appears as a beige to orange-brown powder . It has a melting point of 215-219 °C . The predicted boiling point is 347.3±37.0 °C . The density is roughly estimated to be 1.9128 .

Scientific Research Applications

  • Organic Synthesis

    • 2-Amino-5-bromo-3-nitropyridine is a useful intermediate for organic synthesis .
    • It can be used in the preparation of various organic compounds, although the specific methods and outcomes can vary greatly depending on the particular synthesis .
  • Suzuki-Miyaura Coupling

    • This compound can be used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • In this application, 2-Amino-5-bromo-3-nitropyridine could be used as a boron reagent, which is a key component in the Suzuki-Miyaura coupling process .
  • Preparation of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

    • 2-Amino-5-bromo-3-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
    • This process involves the use of microwave radiation to facilitate the coupling reaction, resulting in the formation of the desired biaryl compounds .
  • Synthesis of 2-Pyridyl Analogs

    • 2-Amino-5-bromo-3-nitropyridine has also been used in the synthesis of 2-pyridyl analogs .
    • The specific methods and outcomes of this application can vary greatly depending on the particular synthesis .
  • Non-Linear Optics

    • 2-Amino-5-bromo-3-nitropyridine is one of the attractive materials for non-linear optics (NLO) applications owing to its D-π-A charge transfer molecular structure .
    • It consists of electron donor (amino) and electron acceptor (nitro) groups to induce a high NLO response .

Safety And Hazards

2-Amino-5-bromo-3-nitropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

5-bromo-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCOFOGYRQPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219611
Record name 2-Amino-5-bromo-3-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60219611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-nitropyridine

CAS RN

6945-68-2
Record name 5-Bromo-3-nitro-2-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-nitropyridine
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Record name 6945-68-2
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Record name 2-Amino-5-bromo-3-nitropyridine
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Synthesis routes and methods

Procedure details

100 ml of concentrated sulfuric acid were added to 25.0 g of 2-amino-5-bromopyridine, and 8.9 ml of concentrated nitric acid were then added dropwise to the mixture at a temperature of 50° to 60° C. over a period of 1 hour. The mixture was then stirred at 60° C. for 30 minutes. At the end of this time, the reaction mixture was poured into ice-water and neutralized by the addition of an aqueous solution of sodium hydroxide. The crystals which precipitated were collected by filtration and washed with ethanol, to give 19.1 g of the title compound, melting at 180°-182° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… The precipitate was collected and crystallised from ethyl acetate, giving 2-amino-5-bromo-3-nitropyridine (7.0 g.) as yellow needles, rn. p. not depressed when the specimen was mixed …
Number of citations: 43 pubs.rsc.org
A SELVAM, VA Raj M - Subaranjani and S, Prathap and M, Raja, Dft … - papers.ssrn.com
… With bond length varieties of 2.2-2.6 Å for 2-amino-5-bromo-3-nitropyridine, 1.7-2.7 Å for 2-… 5-chloro-3-nitropyridine > 2-amino-5bromo-3-nitropyridine has been distinguished. The graph …
Number of citations: 0 papers.ssrn.com
K Jouve, J Bergman - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
… First, compound 16 was prepared by a substitutive deamination process [19] starting from the commercially available 2-amino-5-bromo-3-nitropyridine, tert-butylnitrite and anhydrous …
Number of citations: 27 onlinelibrary.wiley.com
B Szpakiewicz, M Wolniak - Journal für praktische Chemie, 1999 - Wiley Online Library
… 2-Amino-5-chloro-3-nitro- (1g) and 2-amino-5-bromo-3nitropyridine (1h) undergo with LMA/PP dehydro-methylamination in position 6 to give the corresponding 6-(methylamino) …
Number of citations: 17 onlinelibrary.wiley.com
BA Fox, TL Threlfall - Organic Syntheses, 2003 - Wiley Online Library
… intermediate: 2‐amino‐5‐bromo‐3‐nitropyridine …
Number of citations: 28 onlinelibrary.wiley.com
AK Mulani, PB Choudhari, KB Ingale, NM Bhatia - 2009 - researchgate.net
… Then copper catalyst and 2-amino5-bromopyridine or 2-amino-5-bromo-3-nitropyridine … of 2-amino-5bromopyridine or 2-amino-5-bromo-3-nitropyridine was added. The mixture is again …
Number of citations: 0 www.researchgate.net
SX Cai, JC Huang, SA Espitia, M Tran… - Journal of medicinal …, 1997 - ACS Publications
… 2-Amino-5-bromo-3-nitropyridine (9b) was best reduced by SnCl 2 to give 2,3-diamino-5-bromopyridine without concomitant reduction of the bromo group. Aza-QX 11c,d was similarly …
Number of citations: 32 pubs.acs.org
MJ Fray, DJ Bull, K Cooper, MJ Parry… - Journal of medicinal …, 1995 - ACS Publications
The optimization of in vitro activity and oral potency and duration of action in vivo is described for three novel structural types of platelet-activating factor (PAF) antagonist:[l, 5] benzodi-…
Number of citations: 41 pubs.acs.org
K Chojnacki, D Lindenblatt, P Wińska… - Bioorganic …, 2021 - Elsevier
… HCl (2 ml) was added to 2-amino-5-bromo-3-nitropyridine (1.00 g; 4.45 mmol; 1.0 eq.) with cooling. To a resulting suspension a solution of SnCl 2 (3.31 g; 17.02 mmol; 3.8 eq.) in conc. …
Number of citations: 11 www.sciencedirect.com
R Murugan - Pyridines: From Lab to Production, 2013 - books.google.com
… 5-Bromo-2, 3-diaminopyridine70 A reaction mixture containing 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), iron metal (30 g), 95% ethanol (40 mL), water (10 mL) and …
Number of citations: 1 books.google.com

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